9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound belongs to the purino-pyrimidine fused heterocycle family, characterized by a bicyclic core structure (purino[7,8-a]pyrimidine) with a 7,8-dihydro-6H backbone. Key structural features include:
- Position 9: A 2,4-dimethoxyphenyl substituent, providing electron-donating methoxy groups that may enhance solubility and influence receptor binding.
- Position 1: A methyl group, contributing to hydrophobic interactions.
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-13(2)12-26-19(27)17-18(23(3)21(26)28)22-20-24(9-6-10-25(17)20)15-8-7-14(29-4)11-16(15)30-5/h7-8,11H,1,6,9-10,12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHFYGDRFAZMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the 2,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the 2-methylprop-2-enyl group: This can be done using a Grignard reaction or other alkylation methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides makes it a potential candidate for studying DNA/RNA interactions.
Medicine: It may have potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exerts its effects is likely related to its ability to interact with biological macromolecules. Its purine and pyrimidine moieties suggest that it may target nucleic acids or proteins involved in cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparative Analysis Table
Research Implications
- Target Compound: The prenyl and dimethoxyphenyl groups position it as a candidate for probing adenosine receptor subtypes or kinase targets, leveraging its balanced lipophilicity and electronic profile.
- Synthetic Challenges : Introducing the prenyl group (vs. propyl in ) may require tailored alkylation strategies to avoid side reactions .
- Biological Activity : While direct data is unavailable, ’s pyrimidine-dione derivatives highlight the importance of substituent polarity in modulating activity .
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 356.43 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₃ |
| Molecular Weight | 356.43 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of purine can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacterial strains and fungi. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cellular metabolism. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
The biological effects of the compound are likely mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting enzymes such as COX, the compound can reduce inflammatory responses.
- Receptor Interaction : The compound may interact with specific receptors in cells, modulating signaling pathways that lead to various biological effects.
- DNA Intercalation : There is potential for the compound to intercalate into DNA strands, affecting replication and transcription processes.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of related purine derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells compared to controls.
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of similar compounds against pathogenic bacteria. The findings revealed significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential as a therapeutic agent against infections.
Q & A
Q. What are the key considerations for optimizing synthetic routes for this compound?
Methodological Answer: Synthetic optimization involves selecting reaction conditions (temperature, solvent polarity, and time) to maximize yield and purity. For example, bases like sodium hydroxide or acids (e.g., HCl) may stabilize intermediates, while catalysts (e.g., Pd-based) can enhance regioselectivity. Continuous flow reactors may improve scalability without compromising efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC) with appropriate eluent systems (e.g., CHCl₃/CH₃OH) to track byproducts .
Q. How can structural purity and identity be validated post-synthesis?
Methodological Answer: Combine spectroscopic techniques:
- ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.27 ppm for CH₃ groups in pyrimidine derivatives ).
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography to resolve planar configurations and dihedral angles between aromatic rings, which influence electronic properties .
Q. What analytical methods are suitable for assessing solubility and stability in biological assays?
Methodological Answer:
- HPLC-UV/Vis with C18 columns under gradient elution (e.g., water/acetonitrile + 0.1% TFA) to quantify solubility in aqueous buffers.
- Accelerated stability studies under varied pH (1–10) and temperatures (4–40°C) to identify degradation pathways. Use LC-MS to characterize degradation products .
Advanced Research Questions
Q. How do substituents (e.g., 2,4-dimethoxyphenyl, 2-methylprop-2-enyl) modulate biological activity?
Methodological Answer:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents.
- Use molecular docking to predict interactions with target proteins (e.g., kinases, GPCRs). For example, methoxy groups may enhance lipid membrane permeability, while bulky substituents (e.g., 2-methylprop-2-enyl) could sterically hinder binding to off-target receptors .
- Validate predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .
Q. What strategies resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?
Methodological Answer:
- Physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism and absorption.
- Microsomal stability assays (human/rodent liver microsomes) to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation of the purino-pyrimidine core).
- Tissue distribution studies using radiolabeled compounds (e.g., ³H/¹⁴C) to quantify accumulation in target organs .
Q. How can computational methods predict regioselectivity in derivative synthesis?
Methodological Answer:
Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?
Methodological Answer:
- Implement quality by design (QbD) principles:
- Define critical process parameters (CPPs) like mixing speed, temperature gradients.
- Use process analytical technology (PAT) (e.g., in-line FTIR) for real-time monitoring.
Data Analysis and Interpretation
Q. How should researchers address discrepancies between crystallographic data and computational structural models?
Methodological Answer:
- Compare X-ray crystallography results (e.g., bond lengths, angles) with molecular dynamics (MD) simulations under physiological conditions (e.g., solvated systems).
- Adjust force fields in MD to account for solvent effects or protonation states. Discrepancies >0.1 Å may indicate overlooked conformational flexibility .
Q. What statistical approaches validate reproducibility in biological assay data?
Methodological Answer:
- Use Bland-Altman plots to assess inter-assay variability.
- Apply Grubbs’ test to identify outliers in triplicate measurements.
- Report coefficient of variation (CV) for technical replicates, with CV <15% considered acceptable .
Experimental Design
Q. How to design a robust protocol for evaluating membrane permeability?
Methodological Answer:
- Use parallel artificial membrane permeability assays (PAMPA) with lipid compositions mimicking the blood-brain barrier (BBB) or intestinal epithelium.
- Compare with Caco-2 cell monolayers for active transport mechanisms. Normalize results to reference compounds (e.g., metoprolol for high permeability) .
Advanced Mechanistic Studies
Q. What techniques elucidate the compound’s interaction with DNA or RNA?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
